Diethyl malate
Description
Properties
IUPAC Name |
diethyl 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048081 | |
| Record name | Diethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; mild, winey-fruity odour with pleasant herbaceous undertone | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; miscible in alcohol and oil | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.120-1.128 | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7554-12-3, 626-11-9, 7554-28-1 | |
| Record name | Diethyl malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-hydroxy-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (±)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Diethyl malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59W97T99HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl L-malate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Catalytic Systems and Reaction Dynamics
Concentrated sulfuric acid has historically been the catalyst of choice, achieving yields of 80–85% under reflux conditions (110–120°C) over 6–8 hours. However, this method faces challenges such as:
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Color formation : Prolonged heating leads to caramelization, producing yellow-to-brown byproducts that require additional purification steps.
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Acid value control : Residual acidity from unreacted malic acid necessitates post-reaction neutralization with sodium carbonate or similar bases.
Recent innovations in catalyst design have introduced alternatives like p-toluenesulfonic acid (PTSA) and heteropolyacids, which reduce side reactions while maintaining comparable yields (82–87%). Solid acid catalysts, particularly sulfonated carbon materials, show promise for green chemistry applications by enabling catalyst reuse and minimizing aqueous waste.
Solvent and Stoichiometric Considerations
Excess ethanol (3–4 equivalents relative to malic acid) drives the equilibrium toward ester formation. Azeotropic removal of water using Dean-Stark apparatus improves conversion rates to 90–92% by shifting the reaction equilibrium. Kinetic studies reveal that the first esterification (monoethyl malate formation) occurs rapidly within 2 hours, while the second esterification requires 4–6 additional hours due to steric hindrance.
Two-Step Transesterification via n-Butyl Malate Intermediate
Patent CN113200859A discloses a novel two-step process that circumvents the challenges of direct esterification:
Step 1: Synthesis of n-Butyl Malate
Malic acid reacts with n-butanol (2–4 mol equivalents) using PTSA or CaO catalysts (0.5–2 wt%) at 90–140°C under vacuum (0.1–0.5 MPa). This step achieves near-quantitative conversion (>97%) to n-butyl malate within 3–5 hours, with acid values <2 mg KOH/g.
Key advantages :
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Lower reaction temperatures (vs. direct ethanol esterification) minimize color formation.
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n-Butanol’s higher boiling point (117°C) allows efficient water removal without solvent loss.
Step 2: Ethanolysis to this compound
The n-butyl malate intermediate undergoes transesterification with ethanol in the presence of alkaline catalysts (e.g., NaOH, KCO):
Operating at 70–90°C for 4–6 hours, this method achieves 95–98% yield with HPLC purity >99%. The recovered n-butanol is purified via distillation for reuse, enhancing the process’s economic viability.
Continuous-Flow Catalytic Esterification
Adapting technology from dimethyl maleate production (CN106631784A), researchers have developed continuous-flow systems for this compound synthesis:
Reactor Design and Process Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 90–120°C | ±2% per 10°C |
| Pressure | 0.2–0.5 MPa | Optimizes vapor-liquid equilibrium |
| Catalyst | Strong-acid resin (e.g., Amberlyst-15) | Enables 99% conversion |
| Residence Time | 30–45 min | Minimizes degradation |
In this system, maleic anhydride and ethanol pre-react in a monoesterification chamber before entering a catalytic distillation column. The countercurrent flow of reactants and vapor-phase ethanol ensures 98–99% conversion with energy consumption 30% lower than batch processes.
Comparative Analysis of Synthesis Methods
Table 1. Performance Metrics of this compound Production Methods
| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) | Byproducts |
|---|---|---|---|---|
| Direct Esterification | 80–85 | 92–95 | 2.8–3.2 | Oligomers, colored species |
| Transesterification | 95–98 | 98–99 | 1.9–2.3 | n-Butanol (recyclable) |
| Continuous-Flow | 98–99 | >99.5 | 1.2–1.5 | Trace ethers |
The transesterification route offers the best balance between yield and scalability, while continuous-flow systems excel in large-scale production with stringent purity requirements.
Challenges and Recent Advancements
Intramolecular Esterification
Maleic acid’s α-hydroxy groups can undergo competing cyclization to form maleic anhydride or fumarate esters. Strategies to suppress this include:
Catalyst Deactivation
Sulfonic acid resins lose activity after 5–7 cycles due to sulfur leaching. Coated catalysts (e.g., SiO-supported PTSA) extend lifespan to 15–20 cycles with <5% yield drop.
Industrial-Scale Optimization
Leading manufacturers employ the following protocols:
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Raw Material Specifications :
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Malic acid: ≥99.5% purity, moisture <0.2%
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Ethanol: Absolute grade, aldehyde content <50 ppm
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Quality Control :
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Acid value: <0.5 mg KOH/g (ASTM D664)
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Color (APHA): <50 (Hazen scale)
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Waste Management :
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Aqueous streams neutralized with Ca(OH) for malate recovery
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Spent catalysts incinerated at 800°C with SO scrubbing
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Chemical Reactions Analysis
Types of Reactions: Diethyl malate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into malic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: Can be oxidized to form diethyl oxaloacetate.
Common Reagents and Conditions:
Esterification: Ethanol and sulfuric acid.
Hydrolysis: Water and hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Malic acid and ethanol.
Oxidation: Diethyl oxaloacetate.
Scientific Research Applications
Diethyl malate, an ester of malic acid, has garnered attention for its diverse applications in scientific research and industry. This article explores its applications, particularly in the fields of biochemistry, pharmacology, and synthetic chemistry.
Antimicrobial Resistance Modulation
Recent studies have highlighted this compound's potential in combating antibiotic resistance. It has been shown to significantly decrease the minimum inhibitory concentration (MIC) of benzyl penicillin against certain bacteria by inhibiting the beta-lactamase enzyme, which is responsible for antibiotic resistance. Specifically, this compound reduced MIC values by sixteen-fold, indicating its potential as a therapeutic agent in overcoming antibiotic resistance mechanisms .
Cancer Research
This compound has been investigated for its effects on cancer cell growth. In vitro studies demonstrated that non-cytotoxic doses can deplete glutathione levels in transformed cells, leading to increased oxidative stress and apoptosis. This mechanism suggests that this compound could be utilized as a potential adjuvant in cancer therapy by targeting elevated glutathione levels commonly found in cancer cells .
Microbial Production of D-Malate
This compound serves as a precursor in the microbial production of D-malate from maleate through specific bacterial strains. This process is significant for synthesizing optically active compounds used in pharmaceuticals and agrochemicals .
Diels-Alder Reactions
In synthetic organic chemistry, this compound acts as a dienophile in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives. This application is crucial for developing complex organic molecules used in various industrial processes.
Polyaspartic Technology
This compound is also employed in polyaspartic technology, where it reacts with amines via Michael addition. The resulting products are utilized in coatings, adhesives, sealants, and elastomers, showcasing this compound's versatility beyond traditional chemical applications .
Ecotoxicology and Safety
This compound exhibits low toxicity levels but can significantly deplete tissue stores of glutathione, potentially leading to liver enlargement at high concentrations. Its environmental impact includes being harmful to aquatic organisms; thus, proper disposal and handling are essential to mitigate ecological risks .
Summary Table of Applications
| Application Area | Description | Significance |
|---|---|---|
| Antimicrobial Resistance | Reduces MIC of benzyl penicillin; inhibits beta-lactamase | Potential therapeutic agent against resistant bacteria |
| Cancer Research | Depletes glutathione; induces apoptosis in transformed cells | Possible adjuvant in cancer therapy |
| Microbial Production | Precursor for D-malate production from maleate | Important for synthesizing optically active compounds |
| Synthetic Chemistry | Acts as dienophile in Diels-Alder reactions | Facilitates synthesis of complex organic molecules |
| Polyaspartic Technology | Reacts with amines via Michael addition | Used in coatings, adhesives, sealants |
Mechanism of Action
The mechanism of action of diethyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it is converted into other intermediates. Its ester bonds can be hydrolyzed by esterases, releasing malic acid and ethanol, which can then enter other metabolic pathways.
Comparison with Similar Compounds
Structural Analogues: Malate Esters
Physical Properties :
Functional Analogues: Other Diesters
Key Research Findings
- Stereochemical Utility : this compound’s hydroxyl group enables site-selective modifications (e.g., cyclopropanation with Grignard reagents) unavailable in malonate or succinate esters .
- Enantiomer-Specific Bioactivity : (R)- and (S)-diethyl malate produce distinct malathion enantiomers with varied acetylcholinesterase inhibition .
- Flavor Contribution : In wines, this compound concentrations correlate with yeast strain selection, unlike ethyl lactate or isoamyl acetate .
Biological Activity
Diethyl malate, a diester of malic acid, has garnered attention in various fields of biochemical and medical research due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its cytotoxic effects, antimicrobial activity, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound (DEM) is characterized by its diethyl ester functional groups attached to the malate backbone. Its structure allows it to participate in various biochemical reactions, particularly those involving nucleophilic attack due to the presence of α,β-unsaturated carbonyl groups. This property is crucial for its biological activity, particularly in inducing cytotoxic effects in certain cancer cell lines.
Cytotoxic Activity
Research indicates that this compound exhibits cytotoxic properties against human colorectal carcinoma cells. A study comparing the cytotoxic effects of this compound with other α,β-unsaturated carbonyl compounds demonstrated that DEM induces apoptotic cell death through mechanisms involving the formation of reactive species that interact with cellular thiols .
Table 1: Cytotoxic Effects of this compound and Analog Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Induces apoptosis via thiol interaction |
| Diethyl Acetylenedicarboxylate | 15 | Protein-thiol cross-linking |
| Other Analog Compounds | Varies | Depends on structural features |
The findings suggest that this compound's reactivity with thiol groups in proteins may contribute significantly to its cytotoxic effects, making it a candidate for further investigation in cancer therapies.
Antimicrobial Activity
This compound has also been studied for its potential as an antimicrobial agent. A notable investigation revealed that DEM can enhance the efficacy of beta-lactam antibiotics against resistant strains of bacteria. Specifically, it was found that this compound reduced the minimum inhibitory concentration (MIC) of benzyl penicillin by sixteen-fold, demonstrating significant synergistic effects .
Table 2: Antimicrobial Efficacy of this compound
| Antibiotic | MIC Reduction (fold) | Mechanism |
|---|---|---|
| Benzyl Penicillin | 16 | Synergistic modulation |
| 1-Methyl Malate | 8 | Synergistic modulation |
This modulation of antibiotic resistance suggests that this compound could be a valuable adjunct in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study highlighted how this compound induced cell death in human colorectal carcinoma cells through apoptosis. The compound's ability to react with thiols led to oxidative stress within the cells, ultimately triggering apoptotic pathways .
- Antimicrobial Resistance : Another research effort demonstrated that both this compound and its analogs could significantly lower MIC values against various pathogens, indicating their potential role as resistance modulators in clinical settings .
- Biochemical Pathways : Further exploration into the biochemical pathways affected by this compound revealed its interaction with metabolic enzymes like 6-phosphogluconate dehydrogenase (6PGD), which plays a role in the pentose phosphate pathway (PPP). By inhibiting this enzyme, this compound can reduce NADPH production and subsequently block DNA synthesis in certain cancer cells .
Q & A
What methodologies are recommended for synthesizing and characterizing high-purity diethyl malate in laboratory settings?
This compound is synthesized via esterification of malic acid with ethanol under acid catalysis. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to verify purity ≥97% . Differential scanning calorimetry (DSC) can assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) validates functional groups. Rigorous solvent removal and vacuum distillation are critical to minimize residual reactants .
How can researchers optimize extraction techniques for this compound in complex matrices like wine or biological fluids?
Solid-phase extraction (SPE) using sorbents like LiChrolut EN shows high efficiency, isolating this compound alongside esters and alcohols in wine (e.g., 18.8% in SPE extracts) . For volatile compounds, SPME with DVB/CAR/PDMS coatings is effective but less comprehensive than SPE . Method optimization should include pH adjustment, solvent selection, and validation via spike-recovery tests. Near-infrared spectroscopy (NIRS) offers rapid quantification (R² = 0.94–0.97) in wine, though cross-validation with GC-MS is advised to address matrix interference .
What advanced approaches are used to study this compound’s role in metabolic pathways?
Hyperpolarized ¹³C-labeled diethyl succinate, a structural analog, enables real-time tracking of TCA cycle metabolites like malate and fumarate in vivo via magnetic resonance spectroscopy (MRS) . Isotopic tracing with ¹³C-diethyl malate in cell cultures can elucidate its metabolic flux, while LC-MS quantifies downstream intermediates. Computational models (e.g., molecular dynamics) further predict enzyme interactions, such as its modulation of β-lactamase activity in antimicrobial studies .
How should researchers resolve contradictions in this compound’s extraction efficiency across techniques?
Contradictions arise from varying affinities of extraction methods: SPE isolates 78 volatiles in wine, while SPME prioritizes smaller molecules (e.g., 3-methyl-1-butanol) . To reconcile data, conduct comparative studies using internal standards (e.g., deuterated this compound) and validate with orthogonal methods (e.g., GC-MS vs. NIRS). Statistical tools like principal component analysis (PCA) identify outliers, while boxplots visualize variability across techniques .
What experimental design considerations are critical for evaluating this compound’s biological activity?
In vitro assays (e.g., MIC testing) require controlled pH and solvent compatibility (e.g., DMSO ≤1% v/v). For in vivo studies, dose-response curves and pharmacokinetic profiling (e.g., AUC, Cmax) are essential. Molecular dynamics simulations should use force fields like AMBER to model binding to targets (e.g., β-lactamase), validated by wet-lab mutagenesis . Include negative controls (e.g., malic acid) to distinguish ester-specific effects.
How can researchers validate analytical methods for this compound quantification?
Follow ICH guidelines for method validation:
- Linearity : Calibrate with 5–7 concentrations (R² ≥0.995).
- Accuracy/Precision : Spike recovery (90–110%) and ≤5% RSD in triplicates.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
Reference materials (e.g., NIST-certified this compound) ensure traceability. For spectroscopy, cross-validate with chromatographic methods to address matrix effects .
What are the implications of this compound’s physicochemical properties on experimental outcomes?
Its low volatility (bp 122–124°C at 12 mmHg) necessitates GC inlet optimization (e.g., splitless mode) . Hydrolysis susceptibility in aqueous buffers requires pH stabilization (e.g., citrate buffer, pH 4.5). In metabolic studies, esterase activity may convert this compound to malic acid, necessitating protease inhibitors or kinetic monitoring .
How does this compound contribute to wine aroma profiling, and what analytical challenges arise?
This compound contributes fruity notes and is a marker of fermentation efficiency. Co-elution with ethyl succinate in GC requires tandem columns (e.g., DB-Wax + DB-5) for resolution. Multivariate analysis (e.g., PCA) differentiates its contribution from other esters, but batch-to-batch variability in yeast strains may require metabolomic normalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
